Einecs 305-574-9

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Einecs 305-574-9, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, crystalline solid that is known for its explosive properties. This compound is primarily used in military applications, but it also has uses in industrial and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:

Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

Trinitration: Dinitrotoluene is finally nitrated to form 2,4,6-trinitrotoluene.

The reaction conditions involve maintaining specific temperatures and using concentrated acids to ensure the complete nitration of toluene.

Industrial Production Methods

In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration processes. The process is carefully controlled to ensure safety and efficiency. The nitration reactors are designed to handle the exothermic nature of the reactions, and the final product is purified through crystallization and washing to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products, depending on the conditions.

Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminotoluenes.

Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.

Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkylating agents.

Major Products Formed

Oxidation: Products can include carboxylic acids and other oxidized derivatives.

Reduction: Aminotoluenes and other reduced forms.

Substitution: Depending on the substituent, various substituted toluenes can be formed.

Scientific Research Applications

2,4,6-trinitrotoluene has several applications in scientific research:

Chemistry: It is used as a standard explosive in various experiments and studies related to explosive materials.

Biology: Research on the environmental impact of 2,4,6-trinitrotoluene and its degradation products is conducted to understand its effects on ecosystems.

Medicine: Studies on the toxicological effects of 2,4,6-trinitrotoluene exposure on human health.

Industry: Used in the mining and construction industries for controlled demolitions and other applications.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of gases such as nitrogen, carbon dioxide, and water vapor. This rapid gas formation results in a high-pressure explosion.

Comparison with Similar Compounds

2,4,6-trinitrotoluene can be compared with other nitroaromatic compounds such as:

- 2,4-dinitrotoluene

- 2,6-dinitrotoluene

- 1,3,5-trinitrobenzene

Uniqueness

2,4,6-trinitrotoluene is unique due to its specific arrangement of nitro groups on the toluene ring, which gives it distinct explosive properties compared to other nitroaromatic compounds. Its stability and ease of handling also make it a preferred choice in various applications.

Biological Activity

Overview of Einecs 305-574-9

This compound refers to a chemical substance that is often identified in regulatory and safety databases. While the specific biological activity of this compound may not be well-documented in publicly available literature, it is essential to explore its potential effects based on related compounds and known data.

- Chemical Name: Not specified in the search results.

- Molecular Formula: Not specified.

- CAS Number: Not provided.

Biological Activity

The biological activity of a compound can encompass various aspects, including its interaction with biological systems, toxicity, and potential therapeutic effects. For this compound, the following points can be considered:

-

Toxicological Profile:

- Compounds similar to this compound may exhibit varying degrees of toxicity depending on their structure and functional groups.

- Toxicological assessments typically include acute toxicity studies, chronic exposure studies, and genotoxicity evaluations.

-

Pharmacological Effects:

- If this compound has been studied for pharmacological properties, it may show activity against specific pathogens or biological targets.

- The mechanism of action could involve enzyme inhibition, receptor binding, or modulation of signaling pathways.

-

Environmental Impact:

- Many industrial chemicals have ecological implications, affecting aquatic life or soil microorganisms.

- Studies assessing bioaccumulation and biodegradability are crucial for understanding environmental risks.

Data Tables

| Property | Value/Description |

|---|---|

| Chemical Name | Not available |

| Molecular Weight | Not available |

| Toxicity (LD50) | Not available |

| Environmental Persistence | Not available |

Case Studies

While specific case studies on this compound are not available in the search results, related research can provide insights:

- Case Study on Similar Compounds:

- Research has shown that certain compounds within the same category can lead to significant antibacterial activity against pathogens like Campylobacter jejuni, which is relevant for food safety and public health.

- A study highlighted passive immunization strategies to reduce Campylobacter jejuni colonization in poultry, emphasizing the importance of understanding bacterial interactions with chemical agents .

Research Findings

Research findings related to compounds similar to this compound indicate that:

- Antimicrobial Properties: Compounds with structural similarities often exhibit antimicrobial activities that can be leveraged in food safety applications.

- Regulatory Considerations: The evaluation of such compounds typically involves rigorous testing for safety and efficacy before approval for use in consumer products.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of Einecs 305-574-9 that researchers must characterize prior to experimental design?

To ensure experimental validity, researchers should prioritize properties such as solubility, stability (thermal/pH), reactivity, and spectral profiles (e.g., NMR, IR). These properties dictate solvent selection, storage conditions, and compatibility with other reagents. Experimental protocols should align with guidelines for compound characterization, including supplementary data submission for reproducibility .

Q. How can researchers verify the structural identity and purity of this compound in synthetic preparations?

Use a combination of analytical techniques:

- Chromatography (HPLC, GC) to assess purity.

- Spectroscopy (NMR, mass spectrometry) for structural confirmation.

- Elemental analysis to validate stoichiometry. For novel derivatives, provide full synthetic routes and spectral data in supplementary materials. For known compounds, cite prior literature confirming identity .

Q. What are the best practices for synthesizing this compound to minimize byproducts and ensure yield reproducibility?

Document reaction parameters (temperature, solvent, catalyst, and stoichiometry) meticulously. Use control experiments to isolate variables affecting yield. Validate reproducibility through triplicate trials and statistical analysis (e.g., standard deviation reporting). Include detailed protocols in the methods section, referencing established synthetic frameworks .

Advanced Research Questions

Q. How should researchers design experiments to investigate catalytic mechanisms involving this compound while ensuring methodological rigor?

- Hypothesis-driven design : Use kinetic studies (e.g., rate constants, activation energy) and isotopic labeling to trace reaction pathways.

- Control experiments : Include negative controls (e.g., catalyst-free reactions) and competitive inhibition assays.

- Computational modeling : Pair experimental data with DFT calculations to propose mechanistic intermediates. Follow journal guidelines for theoretical-computational integration, ensuring transparency in methodology .

Q. What strategies are effective for resolving contradictions in published data on this compound’s reactivity under varying conditions?

- Systematic review : Compare experimental parameters (e.g., solvent polarity, temperature ranges) across studies to identify confounding variables.

- Sensitivity analysis : Test the compound under disputed conditions while controlling for purity, instrumentation, and measurement techniques.

- Meta-analysis : Statistically aggregate data from multiple studies to identify trends or outliers. Discuss contradictions in the context of methodological differences and propose standardized testing protocols .

Q. How can researchers optimize experimental protocols to study this compound’s interactions with biomolecules while addressing variability?

- Dose-response assays : Use gradient concentrations to establish linear/non-linear relationships.

- Binding studies : Employ techniques like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for affinity measurements.

- Statistical rigor : Apply ANOVA or Bayesian models to account for biological variability. Document all instrumentation specifications and validation steps to align with reproducibility standards .

Q. What frameworks are recommended for analyzing conflicting spectral data (e.g., NMR shifts) reported for this compound?

- Comparative analysis : Cross-reference data with computational predictions (e.g., ChemDraw NMR simulations) or databases like PubChem.

- Experimental replication : Reproduce disputed spectra under identical conditions, ensuring instrument calibration (e.g., using TMS as an internal standard).

- Collaborative verification : Share raw data with independent labs for validation. Highlight discrepancies in the discussion section, proposing methodological refinements .

Q. Methodological Guidance

Q. How should researchers present large datasets (e.g., kinetic profiles or spectral libraries) for this compound without overwhelming the main text?

- Supplementary materials : Submit raw data, high-resolution spectra, and extended tables as separate files.

- Visual summaries : Use heatmaps or trend graphs in the main text to highlight key findings.

- Referencing : Cite supplementary figures/tables parenthetically (e.g., "See Table S1"). Adhere to journal-specific formatting for data organization and accessibility .

Q. What ethical and practical criteria (e.g., FINER framework) should guide hypothesis formulation for studies on this compound?

Apply the FINER criteria :

- Feasible : Ensure access to specialized instrumentation (e.g., HPLC-MS).

- Novel : Address gaps in mechanistic understanding or application scope.

- Ethical : Follow safety protocols for handling reactive intermediates.

- Relevant : Align with broader goals (e.g., environmental catalysis, drug discovery). Use PICO (Population, Intervention, Comparison, Outcome) for comparative studies .

Q. How can researchers integrate interdisciplinary approaches (e.g., computational chemistry and experimental kinetics) to study this compound?

- Collaborative workflows : Partner with computational chemists to model reaction pathways.

- Data triangulation : Validate computational predictions with experimental kinetics (e.g., Arrhenius plots).

- Unified reporting : Present both datasets in parallel, emphasizing concordance or discrepancies.

Follow guidelines for interdisciplinary paper structures, ensuring clarity in hybrid methodologies .

Properties

CAS No. |

94713-30-1 |

|---|---|

Molecular Formula |

C18H43N5O2 |

Molecular Weight |

361.6 g/mol |

IUPAC Name |

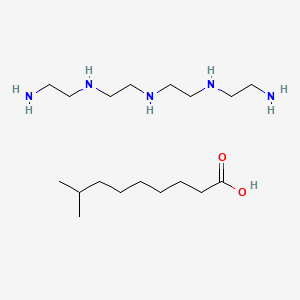

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;8-methylnonanoic acid |

InChI |

InChI=1S/C10H20O2.C8H23N5/c1-9(2)7-5-3-4-6-8-10(11)12;9-1-3-11-5-7-13-8-6-12-4-2-10/h9H,3-8H2,1-2H3,(H,11,12);11-13H,1-10H2 |

InChI Key |

BROFILKUGREYMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCC(=O)O.C(CNCCNCCNCCN)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.